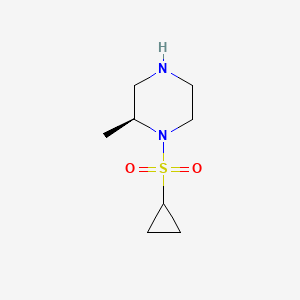
(2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine
Overview
Description
(2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine, commonly referred to as CSMP, is a synthetic compound that has been used in various scientific research applications. It is a cyclic sulfonamide derivative of piperazine, and is used as a reagent in organic synthesis. CSMP is known to possess a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Additionally, it has been used in the study of enzyme mechanisms, as well as in the development of new drugs and therapies.
Scientific Research Applications
Polyelectrolyte Behavior in Copolymers
One of the applications of (2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine, or similar compounds, is in the study of polyelectrolytes. The behavior of polyelectrolytes and chelating polymers in ultrafiltration is a topic of interest. Copolymers of 2-acrylamido-2-methyl-propanesulfonic acid and N-acryloyl-N-methylpiperazine have been studied to understand their interaction patterns with divalent metal ions. Such research can lead to differentiations between polymers based on their interactions and behaviors (Rivas & Moreno‐Villoslada, 2001).
Molecular Structure and Interaction Analysis
The composition and structure of the 2-methylpiperazine-carbon disulfide complex have been analyzed. This research is significant in understanding the molecular interactions and compositions of similar compounds, which can be fundamental in developing new materials or understanding chemical processes (Nishimura & Kinugasa, 1969).
Supramolecular Architecture
Multi-component hydrogen-bonding salts formed from 1-methylpiperazine and aromatic carboxylic acids have been studied, highlighting the importance of hydrogen-bond interactions in creating diverse 3D net supramolecular architectures. This research sheds light on the potential applications of these structures in various fields, including material science and molecular engineering (Yang et al., 2015).
Catalyst Applications
1,4-Disulfopiperazine-1,4-diium chloride has been employed as an efficient ionic catalyst in the synthesis of various compounds, demonstrating the versatility of piperazine derivatives in catalysis. Such applications are crucial in organic chemistry, particularly in enhancing reaction rates and yields (Shirini et al., 2017).
Protein Kinase Inhibition and Apoptosis Induction
Compounds similar to (2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine have been studied for their role in inhibiting protein kinases and inducing apoptosis in certain cell lines. This research can have implications in understanding cellular mechanisms and developing therapeutic strategies (Ronca et al., 1997).
properties
IUPAC Name |
(2S)-1-cyclopropylsulfonyl-2-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-7-6-9-4-5-10(7)13(11,12)8-2-3-8/h7-9H,2-6H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEOXMMDJCQBBK-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1S(=O)(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



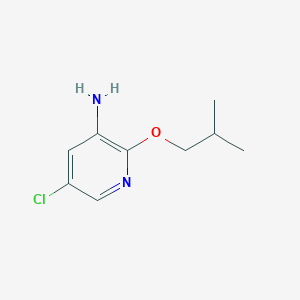
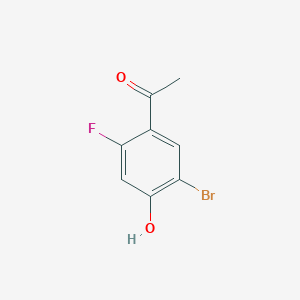
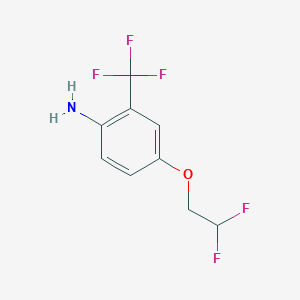
![6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid](/img/structure/B1406033.png)
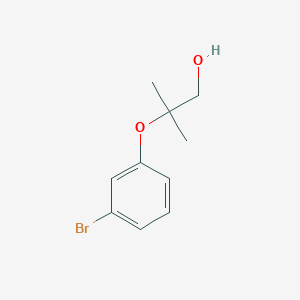
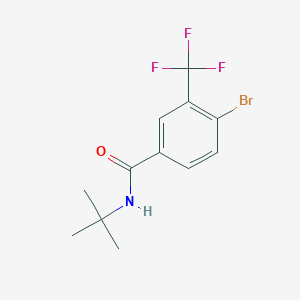
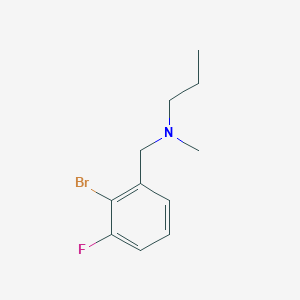
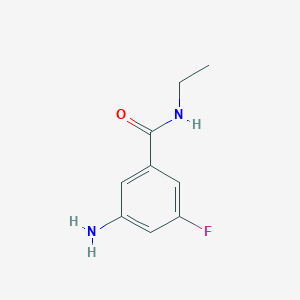
![3-Bromo-5-[(cyclobutylamino)methyl]aniline](/img/structure/B1406043.png)
![N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine](/img/structure/B1406044.png)

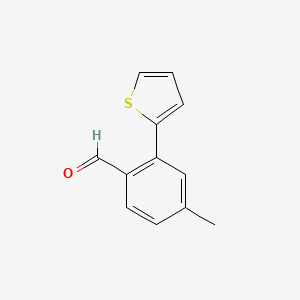
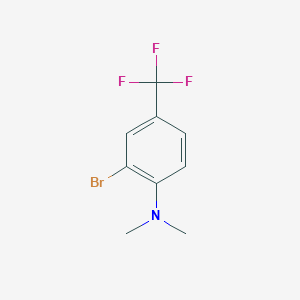
![2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B1406051.png)